molecular formula C20H25NO3 B10882011 1-[3-(benzyloxy)-4-methoxyphenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine CAS No. 797030-69-4

1-[3-(benzyloxy)-4-methoxyphenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine

Cat. No.: B10882011
CAS No.: 797030-69-4
M. Wt: 327.4 g/mol
InChI Key: WKBSWIILZSNFDE-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)-4-methoxyphenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine is a complex organic compound with a molecular formula of C24H25NO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(benzyloxy)-4-methoxyphenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Group: The initial step involves the protection of the hydroxyl group on the phenol ring by converting it into a benzyloxy group using benzyl chloride and a base such as potassium carbonate.

    Amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzyloxy)-4-methoxyphenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or methoxy groups can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-(Benzyloxy)-4-methoxyphenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(benzyloxy)-4-methoxyphenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups may facilitate binding to target proteins or enzymes, leading to modulation of their activity. The tetrahydrofuran ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine: This compound shares similar structural features but lacks the tetrahydrofuran ring.

    1-[3-(Benzyloxy)-4-methoxyphenyl]-N-(3-pyridinylmethyl)methanamine: This compound has a pyridinylmethyl group instead of the tetrahydrofuran ring.

Uniqueness

1-[3-(Benzyloxy)-4-methoxyphenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine is unique due to the presence of the tetrahydrofuran ring, which may confer distinct chemical and biological properties compared to similar compounds. This structural feature may enhance its stability, solubility, and interaction with biological targets.

Properties

CAS No.

797030-69-4

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C20H25NO3/c1-22-19-10-9-17(13-21-14-18-8-5-11-23-18)12-20(19)24-15-16-6-3-2-4-7-16/h2-4,6-7,9-10,12,18,21H,5,8,11,13-15H2,1H3

InChI Key

WKBSWIILZSNFDE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2CCCO2)OCC3=CC=CC=C3

Origin of Product

United States

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